N-(3-methylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Description
N-(3-methylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with an acetamide moiety. The structure includes a 4-isopropylphenoxy substituent at position 4 and a 3-methylphenyl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-17(2)19-11-13-21(14-12-19)35-26-25-30-31(16-24(33)28-20-8-6-7-18(3)15-20)27(34)32(25)23-10-5-4-9-22(23)29-26/h4-15,17H,16H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRJAGCOOHMITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isopropylphenoxy group: This step involves the nucleophilic substitution reaction, where the phenoxy group is introduced to the triazoloquinoxaline core.
Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinoxaline derivatives.
Reduction: Formation of reduced triazoloquinoxaline derivatives.
Substitution: Formation of substituted triazoloquinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The triazoloquinoxaline core distinguishes this compound from related derivatives:
- Quinoxaline Derivatives: Methyl [4-(substituted 2-quinoxalinyloxy) phenyl] acetates (e.g., methotrexate analogs) exhibit anticancer activity by inhibiting folate metabolism. However, the absence of a triazole ring reduces their binding affinity compared to triazoloquinoxaline derivatives .
- Triazolopyridazines: Compounds like 2-[[3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6) share the triazole motif but feature a pyridazine core instead of quinoxaline, leading to differences in electronic properties and solubility .
Substituent Effects
- 3-Methylphenyl Acetamide : The methyl group at the phenyl ring may sterically hinder interactions with enzymes, contrasting with unsubstituted phenyl analogs (e.g., [1,2,4]triazolo[4,3-a]quinazolines), which show higher solubility but lower metabolic stability .
Pharmacological Activity Comparison
Key Findings:
- Anticancer Potential: Quinoxaline derivatives (e.g., methotrexate analogs) demonstrate moderate cytotoxicity, but the triazoloquinoxaline scaffold’s fused triazole ring may enhance DNA intercalation or kinase inhibition .
- Anti-inflammatory Activity: Quinazolinone acetamides with ethylamino substituents show activity comparable to diclofenac but with higher ulcerogenic risk than aspirin .
Notes:
- The target compound’s synthesis likely involves multi-step reactions, including cyclocondensation to form the triazoloquinoxaline core, followed by acetamide functionalization .
- Mercaptoacetic acid and ZnCl₂ are common reagents for introducing thiolated or acetamide groups in related quinoxaline systems .
Structure-Activity Relationship (SAR) Insights
- Triazole Ring: Essential for hydrogen bonding with biological targets (e.g., kinases or DNA). Its removal in quinoxaline analogs reduces potency .
- Phenoxy Substituents: Electron-withdrawing groups (e.g., isopropyl) improve metabolic stability but may reduce aqueous solubility compared to methoxy groups .
- Acetamide Linker : Flexibility and hydrogen-bonding capacity are critical for target engagement. Substitution at the phenyl ring (e.g., 3-methyl) balances steric effects and bioavailability .
Biological Activity
N-(3-methylphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 400.5 g/mol. Its structural complexity includes a triazole ring and a quinoxaline moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O2 |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | N-(3-methylphenyl)-2-(1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
| InChI Key | WIDSORBPJQKQFO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the triazole and quinoxaline rings enhances its binding affinity to various biological targets, leading to modulation of cellular pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes involved in cancer progression.
- Receptor Modulation: It may act as an antagonist or agonist at specific receptor sites, influencing signal transduction pathways.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For example:
- Cell Line Studies: The compound exhibited cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values were reported in the micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.65 |
| HCT116 | 1.54 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary data indicate activity against certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 - 25 μg/ml |
| Bacillus subtilis | 15 μg/ml |
This antimicrobial activity may be linked to the structural features that enhance membrane permeability and disrupt bacterial cell functions.
Study 1: Anticancer Mechanisms
A study published in a peer-reviewed journal explored the effects of this compound on MCF-7 cells. The researchers found that treatment led to increased levels of p53 protein and enhanced caspase-3 activity, indicating that the compound triggers apoptotic pathways in cancer cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar triazole derivatives. The results indicated that modifications in the phenoxy group could significantly enhance antibacterial activity against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
